molecular formula C21H15Cl2N3O2 B5080730 N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

Cat. No.: B5080730
M. Wt: 412.3 g/mol
InChI Key: UPDJTYXICZUQBQ-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that is formed from benzene and imidazole. The structure is a fusion of a benzene ring and an imidazole ring . Benzimidazoles are widely used in medicinal chemistry due to their biological activity and are part of several pharmaceutical drugs .


Synthesis Analysis

Benzimidazoles can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with a carboxylic acid . Another method involves reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an aldehyde .


Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic, capable of participating in pi stacking interactions. It has two nitrogen atoms in its structure, one of which is a pyridinic nitrogen (sp2 hybridized), and the other is a pyrrolic nitrogen (sp3 hybridized) .


Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions. They can act as a base, forming salts with mineral acids, and as a weak acid, forming metal complexes .


Physical and Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature. They are slightly soluble in water but highly soluble in organic solvents .

Mechanism of Action

The mechanism of action of benzimidazole derivatives in biological systems varies widely and is largely dependent on their chemical structure. Some benzimidazoles inhibit the polymerization of tubulin into microtubules, affecting cell division .

Safety and Hazards

Like all chemicals, benzimidazoles should be handled with care. They may cause irritation to the skin and eyes, and may be harmful if swallowed or inhaled .

Future Directions

Benzimidazoles continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods and exploring their potential uses in medicine .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2/c1-28-19-15(10-13(22)11-16(19)23)21(27)24-14-8-6-12(7-9-14)20-25-17-4-2-3-5-18(17)26-20/h2-11H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDJTYXICZUQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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